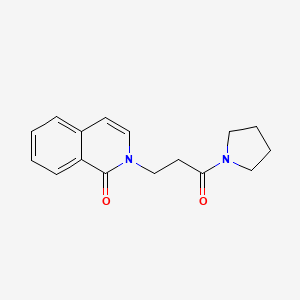

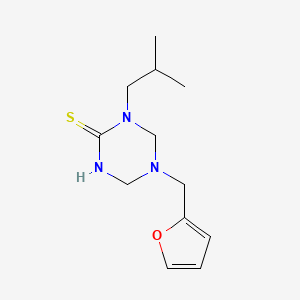

![molecular formula C17H18N2O4 B5669454 N,N-dimethyl-5-{[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl}-2-furamide](/img/structure/B5669454.png)

N,N-dimethyl-5-{[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl}-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N,N-dimethyl-5-{[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl}-2-furamide" is a part of a broad class of chemicals that have been extensively researched for their unique chemical and physical properties, which lend themselves to a variety of applications, particularly in the realm of medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related oxazolidinones and furamides typically involves multi-step reaction sequences that leverage the reactivity of key functional groups to build the complex structures. For example, the synthesis of chiral oxazolidinones from d-phenylglycine shows the utility of these compounds as chiral auxiliaries for stereoselective conjugate additions (Davies, S., Sanganee, H., 1999). Similarly, the synthesis of strongly fluorescent oxazole derivatives highlights the complex strategies employed to construct these molecules, demonstrating their potential utility in asymmetric synthesis and their interesting fluorescence properties (Tang, Jiansheng, Verkade, J., 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, revealing intricate details about their three-dimensional conformations. These analyses provide insights into the molecular basis for their reactivity and interactions, which are crucial for their applications in various fields.

Chemical Reactions and Properties

Chemical reactions involving oxazolidinones and furamides are diverse, including chemoselective reactions that lead to the formation of pyrimidinones and oxazolidines depending on the reacting partners and conditions. For instance, the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles to yield hexahydro-4-pyrimidinones or oxazolidines are examples of the versatility of these compounds (Hajji, C., et al., 2002).

Physical Properties Analysis

The physical properties of oxazolidinones and furamides, such as solubility and thermal stability, are influenced by their molecular structures. Novel aromatic polyamides containing oxazolyl structures, for example, exhibit high thermal properties and good solubility in organic solvents, making them useful for high-performance material applications (Akutsu, F., et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, underline the potential of these compounds in drug design and development. The synthesis and evaluation of oxazolidinone derivatives as antimicrobial agents demonstrate their potential in addressing microbial resistance, highlighting the importance of understanding these compounds' chemical properties for medicinal chemistry applications (Patekar, Mukunda R., et al., 2022).

Propriétés

IUPAC Name |

N,N-dimethyl-5-[[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-18(2)16(20)15-9-8-13(23-15)10-19-14(11-22-17(19)21)12-6-4-3-5-7-12/h3-9,14H,10-11H2,1-2H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLRQCOTUXKOIU-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)CN2C(COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C1=CC=C(O1)CN2[C@H](COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-phenylcyclohexyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5669376.png)

![N-[(3S*,4R*)-1-(1H-indazol-3-ylcarbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5669381.png)

![3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5669384.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5669392.png)

![1-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5669399.png)

![5-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5669409.png)

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5669439.png)

![6-[4-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine](/img/structure/B5669440.png)

![3-{2-[4-benzyl-2-(hydroxymethyl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5669464.png)